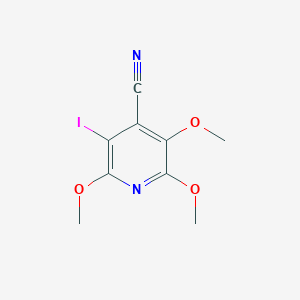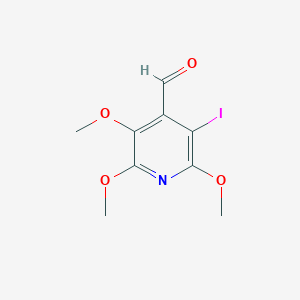
5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters like IPMB often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Wissenschaftliche Forschungsanwendungen
Antiviral and Antineoplastic Activity
Compounds with structural similarities to 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride have been synthesized and investigated for their antiviral and antineoplastic activities. For instance, substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives exhibited significant antiviral properties against various viruses, such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. Some of these compounds demonstrated high efficacy in models of influenza pneumonia, surpassing that of known antiviral drugs (A. Ivachtchenko et al., 2015). Additionally, pyridine-2-carboxaldehyde thiosemicarbazone derivatives have shown potent inhibition of ribonucleotide reductase activity and significant antineoplastic activity in vivo against L1210 leukemia, highlighting the therapeutic potential of pyridine derivatives in cancer treatment (M. Liu et al., 1996).
Synthesis of Vitamin B6 Derivatives
Research on the synthesis of vitamin B6 derivatives and related compounds provides insights into the chemical versatility and potential utility of pyridine derivatives in pharmaceutical development. The synthesis of 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids showcases the application of pyridine derivatives in synthesizing biologically active molecules (I. Tomita et al., 1966).
Eigenschaften
IUPAC Name |
[5-[(propan-2-ylamino)methyl]pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2.ClH/c1-7(2)12-5-8-3-9(10(13)14)6-11-4-8;/h3-4,6-7,12-14H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSMYSSKXTKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CNC(C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol](/img/structure/B1402936.png)


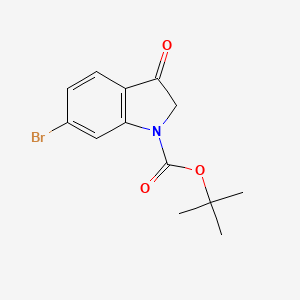
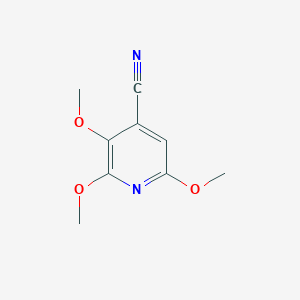
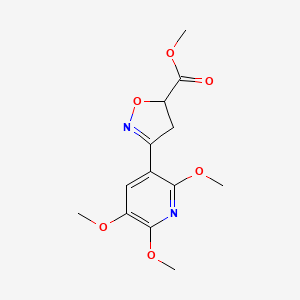
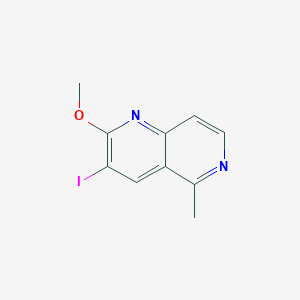
![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)
![2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide](/img/structure/B1402949.png)


